molecular formula C8H9ClO B091805 4-Chloro-2-ethylphenol CAS No. 18980-00-2

4-Chloro-2-ethylphenol

Cat. No.: B091805
CAS No.: 18980-00-2
M. Wt: 156.61 g/mol
InChI Key: QNQRRCHRJHMSLF-UHFFFAOYSA-N
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Description

4-Chloro-2-ethylphenol is an organic compound with the molecular formula C8H9ClO. It is a chlorinated phenol derivative, characterized by the presence of a chlorine atom and an ethyl group attached to the benzene ring. This compound is known for its applications in various fields, including organic synthesis and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Chloro-2-ethylphenol can be synthesized through several methods. One common approach involves the chlorination of 2-ethylphenol. This reaction typically requires a chlorinating agent such as chlorine gas or sulfuryl chloride, and is carried out under controlled conditions to ensure selective chlorination at the desired position on the benzene ring.

Industrial Production Methods: In an industrial setting, the production of this compound often involves large-scale chlorination processes. These processes are designed to maximize yield and purity while minimizing by-products. The reaction conditions, such as temperature, pressure, and the concentration of reactants, are carefully optimized to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-2-ethylphenol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert this compound to its corresponding hydroxy derivatives.

    Substitution: The chlorine atom in this compound can be substituted by other nucleophiles, such as amines or thiols, leading to the formation of new compounds.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions typically require the presence of a strong base or an acidic catalyst to facilitate the reaction.

Major Products:

    Oxidation: Quinones and other oxidized phenolic compounds.

    Reduction: Hydroxy derivatives of this compound.

    Substitution: Various substituted phenolic compounds, depending on the nucleophile used.

Scientific Research Applications

4-Chloro-2-ethylphenol has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: This compound is studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: this compound is used in the production of disinfectants, preservatives, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-2-ethylphenol involves its interaction with specific molecular targets. For example, its antimicrobial activity is believed to result from its ability to disrupt microbial cell membranes and interfere with essential cellular processes. The exact molecular pathways and targets can vary depending on the specific application and the organism being studied.

Comparison with Similar Compounds

    4-Chloro-2-methylphenol: Similar in structure but with a methyl group instead of an ethyl group.

    2-Chloro-4-ethylphenol: The position of the chlorine and ethyl groups is reversed.

    4-Chloro-2-ethylphenylamine: Contains an amine group instead of a hydroxyl group.

Uniqueness: 4-Chloro-2-ethylphenol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of specialized organic compounds and in industrial processes.

Properties

IUPAC Name

4-chloro-2-ethylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClO/c1-2-6-5-7(9)3-4-8(6)10/h3-5,10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCEDDUSMBLCRNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=C1)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50172408
Record name 2-Chloro-4-ethylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50172408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18979-90-3, 18980-00-2
Record name 4-Chloro-2-ethylphenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18979-90-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-4-ethylphenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018980002
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Chloro-4-ethylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50172408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a stirred solution of 1.7 g (9.96 mmol) of 1-(5-chloro-2-hydroxyphenyl)ethanone in 20 mL of CH2Cl2 and 11.34 g (99.47 mmol) of trifluoroacetic acid, slowly add 3.46 g of (29.82 mmol) of triethylsilane. Stir resulting solution at room temperature for 18 hours, and remove volatiles and excess reagents under reduced pressure to give 1.52 g (97.4%) of 4-chloro-2-ethylphenol as an oil. 1H NMR (500 MHz, CDCl3) δ 7.09 (d, J=2.6 Hz, 1H), 7.03-7.01 (m, 1H), 6.65 (d, J=8.5 Hz, 1H), 4.82 (s, 1H), 2.58 (q, J=7.6 Hz, 2H) and 1.21 (t, J=7.6 Hz, 3H). 13C NMR (126 MHz, CDCl3) δ 151.85, 131.82, 129.62, 126.62, 125.60, 116.28, 22.81 and 13.60. MS m/e 157. The 4-chloro-2-ethylphenol can be used in Preparation 13b.
Quantity
1.7 g
Type
reactant
Reaction Step One
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11.34 g
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reactant
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3.46 g
Type
reactant
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Quantity
20 mL
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solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a solution of 4-chloro-2-ethyl-1-methoxybenzene (Preparation 5, 7.0 g, 41.0 mmol) in dichloromethane (20 mL) at 0° C. was added a 1M solution of boron tribromide in dichloromethane (20.5 mL, 20.5 mmol). After 2 hours, further boron tribromide solution (20 mL, 20.0 mmol) was added. After a further 2 hours, methanol was added and the reaction mixture concentrated in vacuo. The residue was purified by silica gel column chromatography (5%-40% ethyl acetate in heptane) to afford the title compound (3.7 g, 58%).
Name
4-chloro-2-ethyl-1-methoxybenzene
Quantity
7 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
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Reaction Step One
Quantity
20.5 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
58%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary focus of the research paper titled "[Synthesis of 4-chloro-2-ethylphenol by chlorination of 2-ethylphenol]."? []

A1: The research paper focuses on the synthesis of this compound through the chlorination of 2-ethylphenol. While it doesn't delve into the compound's applications or properties, it provides a method for its chemical synthesis. []

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